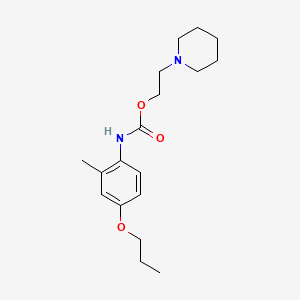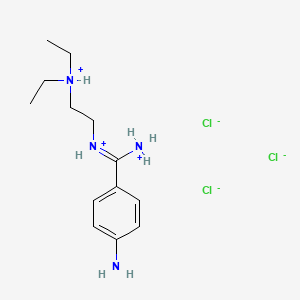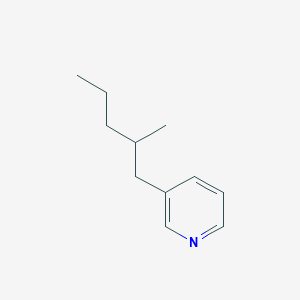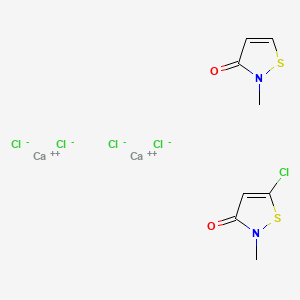![molecular formula C16H30Cl2N2O B13764443 1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride CAS No. 59177-68-3](/img/structure/B13764443.png)
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an adamantane core, which is known for its rigidity and stability, combined with a piperazine moiety, which is often found in pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride typically involves the following steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the adamantane core is replaced by the piperazine group.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo substitution reactions where one of the nitrogen atoms is replaced by another group, such as an alkyl or aryl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: Formation of adamantan-2-one derivatives.
Reduction: Formation of dehydroxylated adamantane derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the adamantane core provides stability and rigidity to the molecule. This combination allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
Uniqueness
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride is unique due to its adamantane core, which imparts exceptional stability and rigidity. This makes it distinct from other piperazine derivatives that lack this structural feature. The combination of the adamantane core with the piperazine moiety also enhances its potential pharmacological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
59177-68-3 |
|---|---|
Formule moléculaire |
C16H30Cl2N2O |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
1-[(4-methylpiperazin-1-yl)methyl]adamantan-2-ol;dihydrochloride |
InChI |
InChI=1S/C16H28N2O.2ClH/c1-17-2-4-18(5-3-17)11-16-9-12-6-13(10-16)8-14(7-12)15(16)19;;/h12-15,19H,2-11H2,1H3;2*1H |
Clé InChI |
AHNJRVQNALCMNR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC23CC4CC(C2)CC(C4)C3O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


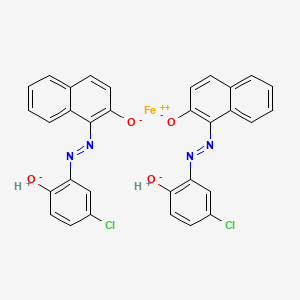

![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)


![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)

